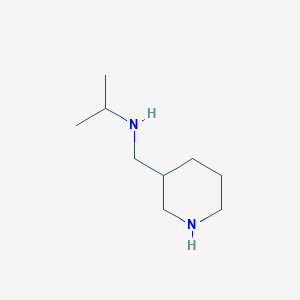

N-(哌啶-3-基甲基)丙胺

描述

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The condensation of amines with either aldehydes or ketones and the further reduction of the imine group, also known as reductive amination, is one of the commonly used methods of C-N bond formation .Molecular Structure Analysis

The molecular formula of “N-(Piperidin-3-ylmethyl)propan-2-amine” is C9H20N2 . The InChI code is 1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .科学研究应用

晶体结构分析

与N-(哌啶-3-基甲基)丙胺相关的化合物N-(1,3-苯并噻唑-2-基)-N-[1-(哌啶-4-基甲基)-4,5-二氢-1H-咪唑-2-基]胺已进行了结构分析。它以单斜形式结晶,苯并噻唑和咪唑环呈平面,哌啶环呈椅状构象(Ö. Yıldırım等,2006)。

化学合成和表征

关于合成与N-(哌啶-3-基甲基)丙胺相关的2-(哌啶-1-基甲基)环己胺结构的研究利用了Mannich反应和保护羟肟化合物。使用NMR、FT-IR和质谱对结构进行了表征,并计算了热力学参数(Taheri et al., 2012)。

哌啶激活和反应产物

关于哌啶被甲醛化学激活的研究表明它形成美拉德反应产物。它与葡萄糖/赖氨酸模型体系相互作用,形成化合物如3-(哌啶-1-基)丙醛,展示了哌啶在复杂化学环境中的反应性(Nikolov & Yaylayan, 2010)。

功能化哌啶的合成

一项研究重点介绍了锌(II)催化的从丙炔胺和环丙烷合成哌啶的研究。这项研究在合成高度功能化的哌啶方面具有重要意义,N-(哌啶-3-基甲基)丙胺属于这一类(Lebold et al., 2009)。

仿生铁(III)络合物

研究了具有N3O和N3O2供体配体的铁(III)络合物,包括哌啶衍生物,作为内二酚裂解邻苯二酚双氧酶的功能模型。这些研究有助于理解含哌啶化合物在仿生应用中的作用(Sundaravel et al., 2011)。

新型药物中间体合成

开发了一种新颖的合成途径,用于N-(哌啶-4-基)-1,3-二氢吲哚-2-酮,这是一种重要的药物中间体。这突显了哌啶衍生物在药物合成中的作用(Hoogenband et al., 2004)。

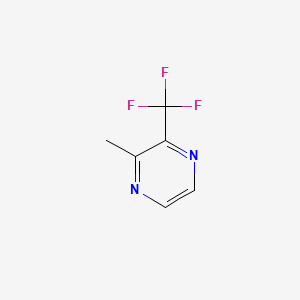

GPR119激动剂开发

在GPR119激动剂的开发中,合成并评估了一系列N-(哌啶-4-基)-N-(三氟甲基)嘧啶-4-胺衍生物。这些发现显示了这类化合物在代谢紊乱中的治疗潜力(Kubo et al., 2021)。

针对乳腺肿瘤治疗的虚拟筛选

一项针对乳腺肿瘤转移靶向尿激酶受体的虚拟筛选研究涉及哌啶衍生物。它突显了这类化合物在癌症研究中的潜力(Wang et al., 2011)。

LDL受体上调

关于N-[1-(3-苯基丙烷-1-基)哌啶-4-基]-5-硫代-1,8b-二氮杂蒽-4-甲酰胺,一种哌啶衍生物的研究表明其作为LDL受体上调剂的作用。这对胆固醇管理具有重要意义(Ito et al., 2002)。

安全和危害

未来方向

作用机制

Target of Action

N-(Piperidin-3-ylmethyl)propan-2-amine, also known as Isopropyl-piperidin-3-ylmethyl-amine, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The compound’s molecular weight is 19273 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

生化分析

Biochemical Properties

N-(Piperidin-3-ylmethyl)propan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity and function of the enzymes and proteins involved .

Cellular Effects

N-(Piperidin-3-ylmethyl)propan-2-amine has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(Piperidin-3-ylmethyl)propan-2-amine involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. This binding can result in conformational changes in the biomolecules, affecting their activity. Furthermore, N-(Piperidin-3-ylmethyl)propan-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Piperidin-3-ylmethyl)propan-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its activity. Long-term studies have shown that N-(Piperidin-3-ylmethyl)propan-2-amine can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of N-(Piperidin-3-ylmethyl)propan-2-amine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, N-(Piperidin-3-ylmethyl)propan-2-amine can exhibit toxic or adverse effects, impacting the overall health of the animal models .

Metabolic Pathways

N-(Piperidin-3-ylmethyl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cells. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, N-(Piperidin-3-ylmethyl)propan-2-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of N-(Piperidin-3-ylmethyl)propan-2-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

属性

IUPAC Name |

N-(piperidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFVUEAMGPGPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672554 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33037-69-3 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

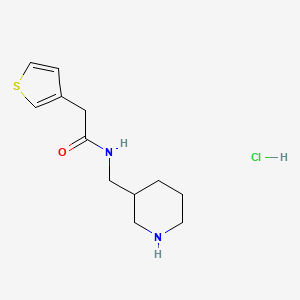

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)